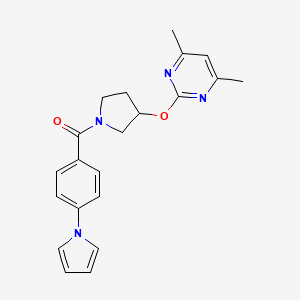![molecular formula C20H22FN7O3S B2891803 Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 863453-14-9](/img/structure/B2891803.png)
Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine, a fluorophenyl group, a sulfanylacetyl group, and a piperazine carboxylate. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to be quite complex. The presence of multiple rings (triazolo[4,5-d]pyrimidin-7-yl and piperazine) and various functional groups (fluorophenyl, sulfanylacetyl, and carboxylate) would likely result in a three-dimensional structure with several potential sites for chemical reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
- The compound has been synthesized as part of studies exploring new 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive properties. Derivatives of this compound, similar to prazosin, have shown promising activity in both in vitro and in vivo tests (Bayomi et al., 1999).
- Research into 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a 4-(4-fluorobenzoyl)piperidine group, has identified potential 5-HT2 antagonist activity, indicating possible applications in treating disorders related to the serotonin system (Watanabe et al., 1992).
- A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic moieties highlighted their synthesis via microwave assistance and evaluated their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited significant antimicrobial activity, suggesting their potential in developing new therapeutic agents (Başoğlu et al., 2013).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines were tested for antimicrobial activities. Some compounds demonstrated good to moderate efficacy against tested microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
- Structurally similar compounds to ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research suggests the potential of these compounds in developing new antituberculous agents (Titova et al., 2019).
Other Activities
- Research into triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies highlighted a derivative, Ethyl 6-fluoro-4-(4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)quinoline-3-carboxylate, with potent acetylcholinesterase inhibitory activity. This study suggests the potential application of these compounds in Alzheimer's disease treatments (Kumar et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in initial studies, future research could focus on optimizing its properties, studying its mechanism of action in more detail, and evaluating its safety and efficacy in larger and more diverse populations .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O3S/c1-2-31-20(30)27-9-7-26(8-10-27)16(29)12-32-19-17-18(22-13-23-19)28(25-24-17)11-14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVYFRRJJVVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
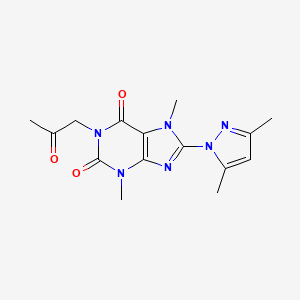
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2891722.png)
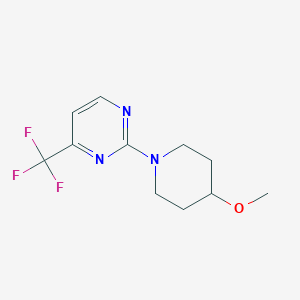
![1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)
![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)
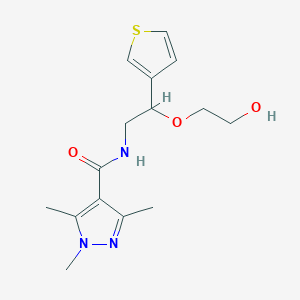
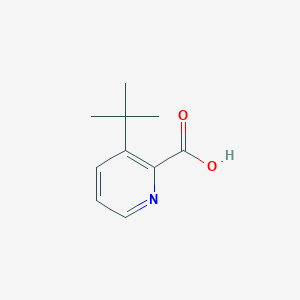
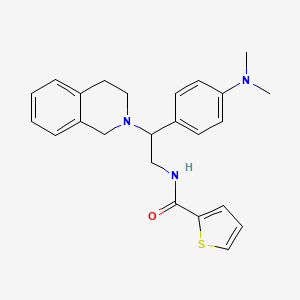
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
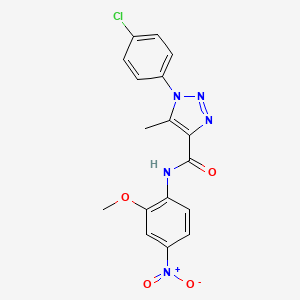
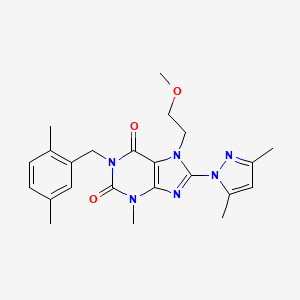
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)
